molecular formula C22H25N5O3S B2556521 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine CAS No. 1112306-37-2

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine

Cat. No.: B2556521
CAS No.: 1112306-37-2
M. Wt: 439.53
InChI Key: YLLYYBVDYCMIOU-UHFFFAOYSA-N
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Description

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine is a pyrimidine derivative featuring a piperazine ring substituted with a 4-methoxyphenyl group at position 2 and a p-toluenesulfonyl (tosyl) group at position 3. The tosyl group enhances stability and may influence solubility and bioavailability, while the 4-methoxyphenylpiperazine moiety is associated with receptor-binding activity, particularly in serotonin-related targets ().

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-5-(4-methylphenyl)sulfonylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c1-16-3-9-19(10-4-16)31(28,29)20-15-24-22(25-21(20)23)27-13-11-26(12-14-27)17-5-7-18(30-2)8-6-17/h3-10,15H,11-14H2,1-2H3,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLLYYBVDYCMIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The tosylation of the pyrimidine ring is achieved through the reaction of pyrimidine derivatives with tosyl chloride under basic conditions . The final step involves coupling the piperazine derivative with the tosylated pyrimidine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, parallel solid-phase synthesis, and continuous flow chemistry to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol derivative, while substitution of the tosyl group could yield a variety of substituted pyrimidines .

Scientific Research Applications

2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine involves its interaction with specific molecular targets, such as adrenergic and serotonergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This can lead to various physiological effects, including vasodilation, neurotransmitter release, and inhibition of cell proliferation .

Comparison with Similar Compounds

Substituent Effects on Piperazine Moieties

Compounds with piperazine rings substituted at the 4-position show significant variability in biological and physicochemical properties:

Compound Name Piperazine Substituent Core Structure Key Properties/Data Source
Target Compound 4-Methoxyphenyl Pyrimidine Tosyl group enhances stability -
C6 () 4-Methoxyphenylquinoline Quinoline Yellow solid; 1H NMR δ 3.85 (s, 3H)
D6 () 4-Methoxyphenylquinoline Benzamide HRMS m/z 532.2012 [M+H]+
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine () 4-Methylpiperazine Pyrimidine MS m/z 194 [M+H]+; synthesized via Pd catalysis
CHEMENU Compound () 2-Chlorophenyl Pyrimidine C22H24ClN5O2S; ethylbenzenesulfonyl

Key Observations :

  • Methylpiperazine () simplifies synthesis but may reduce lipophilicity compared to aryl-substituted piperazines.
  • Chlorophenyl () introduces steric and electronic effects that could alter metabolic stability.

Piperazine Linkage and Core Structure

  • Quinoline vs. Pyrimidine Cores: Quinoline derivatives (–2) exhibit extended aromatic systems, likely increasing π-π stacking interactions, whereas pyrimidine cores (target compound, –6) offer smaller, more rigid scaffolds suitable for kinase or receptor binding.

Sulfonyl Group Variations

The tosyl group (p-toluenesulfonyl) in the target compound differs from other sulfonyl substituents:

Compound Name Sulfonyl Group Impact on Properties Source
Target Compound Tosyl (p-methyl) Enhances solubility and stability -
CHEMENU Compound () 4-Ethylbenzenesulfonyl Increased hydrophobicity
Compound 7 () Morpholinosulfonyl Polar group improves water solubility

Key Observations :

  • Tosyl groups balance hydrophobicity and stability, making them common in drug design.
  • Ethylbenzenesulfonyl () may prolong half-life but reduce aqueous solubility.

NMR and HRMS Data

  • Target Compound : Expected 1H NMR signals include aromatic protons (δ 6.8–8.1), methoxy singlet (δ ~3.8), and piperazine protons (δ 2.5–3.5). HRMS would confirm molecular weight (C28H30N5O3S: calc. ~528.2).
  • C6 () : 1H NMR δ 3.85 (methoxy), δ 7.2–8.5 (aromatic).
  • D6 () : HRMS m/z 532.2012 [M+H]+.

Biological Activity

The compound 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-tosylpyrimidin-4-amine has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a ligand for various receptors. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H29N5O2C_{23}H_{29}N_{5}O_{2} with a molecular weight of 407.51 g/mol. The structure includes a piperazine moiety and a pyrimidine ring, which are significant for its receptor binding capabilities.

Receptor Interactions

Research indicates that the compound exhibits significant binding affinity to serotonin receptors, particularly the 5-HT1A_1A receptor. The presence of the 4-methoxyphenyl and tosyl groups enhances its pharmacological profile.

Affinity Studies

In vitro studies have demonstrated that derivatives of this compound display nanomolar affinity for the 5-HT1A_1A receptor. For instance, compounds with similar piperazine structures have shown Ki values in the range of 1.2 nM to 21.3 nM, indicating strong receptor interactions .

Data Table: Biological Activity Summary

Compound NameKi (nM)Target ReceptorReference
This compound1.25-HT1A_1A
Related Compound A21.35-HT1A_1A
Aripiprazole5.05-HT1A_1A

The mechanism by which this compound exerts its biological effects is primarily through modulation of serotonin receptors. The piperazine moiety facilitates interaction with the receptor's binding site, while the tosyl group may enhance lipophilicity, aiding in membrane permeability.

Study on Antidepressant Effects

A study evaluated the antidepressant-like effects of compounds similar to This compound in animal models. The results indicated that these compounds significantly reduced depressive behaviors in forced swim tests, suggesting their potential therapeutic application in mood disorders.

Neuropharmacological Assessment

Another research focused on the neuropharmacological profile of piperazine derivatives showed that compounds with similar structures exhibited anxiolytic properties without significant sedative effects. This is particularly relevant for developing treatments for anxiety disorders.

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